5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one
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Overview
Description
5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[24]hept-4-en-7-one is a heterocyclic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one typically involves the reaction of benzylideneisoxazol-5-one with diazomethane. This reaction proceeds via a double methylene transfer, resulting in the formation of the spiro-fused compound . The reaction conditions include the use of diazomethane as a reagent and typically require careful control of temperature and reaction time to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures for handling diazomethane, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally require controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-fused heterocycles and diazines, such as:
1,4-Dihydropyridine: Known for its medicinal properties, including use as calcium channel blockers.
Epibatidine: A potent analgesic with a similar spiro structure.
Uniqueness
What sets 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one apart is its specific combination of a spiro structure with a chloropyridinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired characteristics .
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(6-chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-6(5-12-7)8-13-9(15)10(14-8)3-4-10/h1-2,5H,3-4H2,(H,13,14,15) |
InChI Key |
FALGFAQPSJCNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC(=N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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